molecular formula C18H17N3O2S B2815654 (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904633-36-8

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2815654
CAS No.: 1904633-36-8
M. Wt: 339.41
InChI Key: PRIJNTMEKMYISA-FPLPWBNLSA-N
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Description

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a chemical compound featuring a thieno[2,3-d]pyrimidin-4-one core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This conjugate molecule incorporates a (Z)-3-phenylacrylamide moiety linked through an ethylene chain to the N-3 position of the 2-methyl-4-oxothieno[2,3-d]pyrimidine heterocyclic system. The thienopyrimidine scaffold is recognized as a biologically significant pharmacophore with demonstrated potential in anticancer research, as similar structural analogs have shown cytotoxic activities against various tumor cell lines . Compounds based on the 4-oxothieno[2,3-d]pyrimidine framework have been investigated as synthetic intermediates for developing novel therapeutic agents with researchers demonstrating their utility in creating derivatives with improved bioactivity profiles . This specific molecular architecture, combining the thienopyrimidine system with a cinnamamide fragment, presents researchers with a chemically versatile building block for drug discovery applications. The compound is provided exclusively for research purposes in chemical biology, medicinal chemistry, and pharmaceutical development studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-20-17-15(9-12-24-17)18(23)21(13)11-10-19-16(22)8-7-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,19,22)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIJNTMEKMYISA-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide typically involves multiple steps. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives. This method utilizes palladium as a catalyst and oxygen as the terminal oxidant to achieve the desired alkenylation . The reaction conditions often include the use of specific solvents and temperature control to ensure optimal yields.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide has been explored for various scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Medicine: The compound’s structural features suggest potential therapeutic applications, such as the development of new drugs or inhibitors for specific biological targets.

    Industry: In industrial settings, the compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound’s thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific context of its application, such as its use as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone Derivatives

The thieno[2,3-d]pyrimidinone core is shared with N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (). However, the latter incorporates a pyrido ring and acetamide group, resulting in distinct physicochemical properties. For example:

  • Solubility : The ethyl-acrylamide linker in the target compound may improve solubility compared to the rigid pyrido ring system in ’s compound.
  • Synthetic Routes : The target compound’s synthesis likely involves acrylamide coupling, whereas ’s derivative requires acetylation of a primary amine .

Acrylamide Derivatives

The acrylamide group is shared with (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (Compound 4412, ). Key differences include:

  • Substituents: Compound 4412 features a pyridinyl group and methoxyphenyl acrylamide, whereas the target compound substitutes these with a phenyl group and thienopyrimidinone core.

Pharmacological and Physicochemical Properties

Bioavailability and Stability

Crystalline Forms of N-(3-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide () highlight the importance of crystalline forms in drug development. While the target compound’s crystallinity is undocumented, demonstrates that thienopyrimidine acrylamides can achieve stable polymorphs for enhanced formulation .

Binding Affinity

The phenylacrylamide group in the target compound may mimic tyrosine residues in kinase inhibitors, similar to Compound 4512 (), which has a p-tolyl group for hydrophobic interactions .

Q & A

Q. Key Considerations :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Stereochemical control (Z-configuration) requires careful selection of reaction solvents and catalysts .

Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structural integrity?

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., acrylamide NH at δ 8.2–8.5 ppm) and confirms Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) .
    • IR : Validates carbonyl groups (C=O at ~1680 cm⁻¹) and acrylamide NH stretching (~3300 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks. For example, the thienopyrimidine ring’s planarity and acrylamide geometry are confirmed via bond angles and torsion angles .

How can researchers resolve contradictions between computational bioactivity predictions and experimental results?

Advanced Research Question

  • Hypothesis 1 : Computational models may overlook solvation effects or stereochemical preferences. Validate with free-energy perturbation (FEP) simulations or explicit solvent MD simulations .
  • Hypothesis 2 : Impurities or degradation products may skew bioassay results. Use HPLC-MS to verify compound stability under assay conditions .
  • Case Study : reports discrepancies in antimicrobial activity between predicted and observed results. Cross-validation with analogs (e.g., oxadiazole derivatives in ) identified electron-withdrawing groups as key activity modulators .

What strategies optimize pharmacokinetic properties without compromising pharmacological efficacy?

Advanced Research Question

  • Structural Modifications :
    • Solubility : Introduce polar groups (e.g., sulfonyl or hydroxyl) on the phenyl ring while monitoring LogP via HPLC .
    • Metabolic Stability : Replace labile esters with amides (e.g., ’s chloro-methoxy modifications reduce CYP450-mediated oxidation) .
  • Prodrug Approach : Mask the acrylamide NH as a tert-butyl carbamate, improving oral bioavailability while enabling enzymatic cleavage in vivo .

How to design a robust structure-activity relationship (SAR) study for derivatives?

Advanced Research Question

  • Variable Regions :
    • Thienopyrimidine Core : Modify substituents at C-2 (e.g., methyl vs. ethyl) to assess steric effects on target binding .
    • Acrylamide Side Chain : Test phenyl vs. heteroaromatic (e.g., thiophene) groups for π-π stacking interactions .
  • Biological Assays :
    • Use standardized protocols (e.g., MTT assays for cytotoxicity, enzyme inhibition IC50) with positive controls (e.g., doxorubicin for anticancer screening) .
    • Compare results with structurally similar compounds (see Table 1) .

What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

Basic Research Question

  • In Vitro :
    • Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) with fluorescence-based readouts .
    • Cell-Based : Use patient-derived cancer cell lines (e.g., MCF-7 for breast cancer) with dose-response curves (EC50) .
  • In Vivo :
    • Xenograft Models : Nude mice implanted with HT-29 (colon cancer) to assess tumor growth inhibition .
    • PK/PD Studies : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Table 1. Comparison of Structurally Similar Compounds

Compound (Source)Core StructureKey ModificationsBiological Activity
Target CompoundThienopyrimidine + acrylamideZ-configuration, ethyl linkerUnder investigation
Analog A ()Thienopyrimidine + oxadiazoleOxadiazole at C-6Antimicrobial (MIC: 8 µg/mL)
Analog B ()Thienopyrimidine + sulfanylSulfanyl-acetamide groupEGFR inhibition (IC50: 12 nM)

How to address low reproducibility in synthetic yields across labs?

Advanced Research Question

  • Root Cause Analysis :
    • Trace metal contamination in solvents (use Chelex-treated solvents) .
    • Moisture-sensitive steps (employ glovebox for alkylation reactions) .
  • Process Optimization :
    • Switch from batch to flow chemistry (e.g., ’s Omura-Sharma-Swern method) for consistent mixing and temperature control .

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